2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid
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Overview
Description
2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid is a derivative of the amino acid methionine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the methionine molecule. This compound is known for its applications in various fields, including pharmaceuticals, nutrition, and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid can be synthesized through the acetylation of methionine. The process involves reacting methionine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides and sulfones.
Reduction: The acetyl group can be reduced to yield the corresponding amine.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine.
Substitution: Various acyl derivatives.
Scientific Research Applications
2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a precursor for other methionine derivatives.
Biology: Studied for its role in protein acetylation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as liver disorders and oxidative stress.
Industry: Utilized in the formulation of nutritional supplements and as a stabilizer in pharmaceutical formulations
Mechanism of Action
2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid exerts its effects through various mechanisms:
Protein Acetylation: The acetyl group can be transferred to proteins, affecting their function and stability.
Antioxidant Activity: The sulfur atom in the methionine moiety can scavenge reactive oxygen species, reducing oxidative stress.
Metabolic Pathways: Involved in the synthesis of important biomolecules such as S-adenosylmethionine, which plays a role in methylation reactions
Comparison with Similar Compounds
Similar Compounds
N-acetylmethionine: Similar structure but without the methyl group on the methionine moiety.
Methionine: The parent amino acid without the acetyl group.
S-adenosylmethionine: A derivative involved in methylation reactions.
Uniqueness
2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid is unique due to the presence of both an acetyl group and a methyl group, which confer distinct chemical properties and biological activities. This dual modification enhances its stability and reactivity compared to its analogs .
Properties
CAS No. |
103024-70-0 |
---|---|
Molecular Formula |
C8H15NO3S |
Molecular Weight |
0 |
Synonyms |
Isovaline, N-acetyl-4-(methylthio)- (9CI) |
Origin of Product |
United States |
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